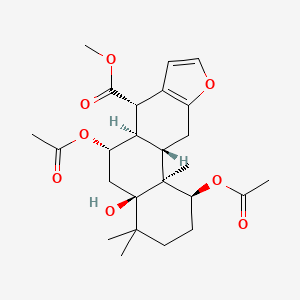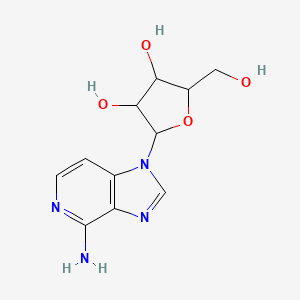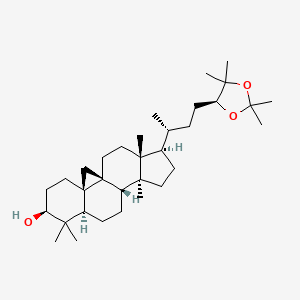
7-O-Acetylbonducellpin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-O-Acetylbonducellpin C is a natural diterpenoid compound found in several plants . It’s a chemical compound with diverse applications in scientific research. This compound exhibits intriguing properties that can be explored in fields such as drug discovery, materials science, and environmental studies.
Molecular Structure Analysis
The molecular formula of 7-O-Acetylbonducellpin C is C25H34O8 . Its molecular weight is 462.53 . The IUPAC name is methyl (1S,4aR,6S,6aR,7S,11aS,11bS)-1,6-diacetyloxy-4a-hydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho [2,1-f] 1benzofuran-7-carboxylate .Physical And Chemical Properties Analysis
7-O-Acetylbonducellpin C appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a density of 1.3±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Anti-Inflammatory Research
7-O-Acetylbonducellpin C is a lactone that is related to forskolin . It has been used as an analog of forskolin in studies on its anti-inflammatory properties . This suggests that it could potentially be used in the development of new anti-inflammatory drugs.
Structural Studies
The structural formula of 7-O-Acetylbonducellpin C consists of a seven carbon chain with one acetyl group substituent and one bonducelpin ring . This unique structure could make it a subject of interest in structural biology and chemistry research.
Pharmacological Research
Given its structural similarity to forskolin, a compound known for its wide range of pharmacological effects, 7-O-Acetylbonducellpin C could potentially be used in pharmacological research .
Natural Product Research
7-O-Acetylbonducellpin C is a natural product, which means it could be used in research focused on the discovery and development of drugs from natural sources .
Biochemical Research
The presence of various substituent groups at the end of the molecule, which can be either a field, furan, or alkane , could make 7-O-Acetylbonducellpin C a subject of interest in biochemical research.
Chemical Synthesis Research
The complex structure of 7-O-Acetylbonducellpin C, including its acetyl group and bonducelpin ring, could make it a target for synthetic chemists looking to develop new synthetic methods .
Mecanismo De Acción
Target of Action
The primary target of 7-O-Acetylbonducellpin C is the production of nitric oxide in RAW264.7 macrophages . Nitric oxide plays a crucial role in various biological processes, including neurotransmission, immune defense, and regulation of cell death.
Mode of Action
7-O-Acetylbonducellpin C interacts with its target by inhibiting the production of nitric oxide . This inhibition occurs when the compound binds to the enzyme responsible for nitric oxide synthesis, thereby preventing the conversion of L-arginine to nitric oxide.
Biochemical Pathways
The compound’s action primarily affects the nitric oxide synthesis pathway. By inhibiting nitric oxide production, 7-O-Acetylbonducellpin C can influence various downstream effects, such as the regulation of vascular tone, immune response, and neurotransmission .
Result of Action
The inhibition of nitric oxide production by 7-O-Acetylbonducellpin C can lead to various molecular and cellular effects. For instance, it can modulate the immune response by affecting the activity of macrophages . Additionally, by regulating nitric oxide levels, the compound can influence neurotransmission and vascular tone.
Propiedades
IUPAC Name |
methyl (1S,4aR,6S,6aR,7S,11aS,11bS)-1,6-diacetyloxy-4a-hydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O8/c1-13(26)32-18-12-25(29)23(3,4)9-7-19(33-14(2)27)24(25,5)16-11-17-15(8-10-31-17)20(21(16)18)22(28)30-6/h8,10,16,18-21,29H,7,9,11-12H2,1-6H3/t16-,18-,19-,20+,21-,24-,25+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWBNOKRESJKKB-QKLQQXTASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C(C3C(C2)OC(=O)C)C(=O)OC)C)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@H]([C@@H]3[C@H](C2)OC(=O)C)C(=O)OC)C)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary biological activity reported for 7-Acetoxybonducellpin C?
A1: 7-Acetoxybonducellpin C, along with other cassane- and norcassane-type diterpenes isolated from Caesalpinia crista, has demonstrated significant in vitro antimalarial activity against the growth of Plasmodium falciparum [, , , ].
Q2: Has 7-Acetoxybonducellpin C been isolated from any plant sources other than Caesalpinia crista?
A2: While 7-Acetoxybonducellpin C has been identified in various studies on Caesalpinia crista [, , ], one study also reported its isolation from the seeds of Caesalpinia minax Hance for the first time [].
Q3: What are the structural features of 7-Acetoxybonducellpin C?
A3: Unfortunately, the provided research abstracts do not detail the specific molecular formula, weight, or spectroscopic data for 7-Acetoxybonducellpin C. Further investigation into the full text of these research articles or related literature is needed to obtain this structural information.
Q4: Have any structure-activity relationship (SAR) studies been conducted on 7-Acetoxybonducellpin C or related compounds?
A4: While the provided abstracts don't explicitly mention SAR studies focused on 7-Acetoxybonducellpin C, they highlight the isolation and antimalarial activity of various related cassane- and norcassane-type diterpenes [, , ]. This suggests ongoing research exploring the structural diversity and potential links between structure and antimalarial potency within this class of compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]](/img/structure/B1150570.png)
![5-Chloro-2-(4,4,4-trideuteriobutyl)-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde](/img/structure/B1150573.png)



